3,3'-Dichlorobenzidine-d6

Beschreibung

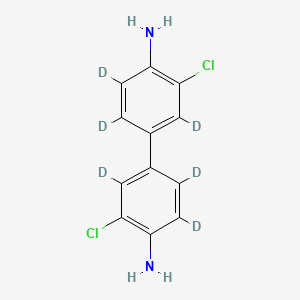

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)Cl)[2H])[2H])Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176965 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-91-8 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Physico Chemical Characterization of 3,3 Dichlorobenzidine D6

Methodologies for Deuteration of Aromatic Amine Compounds

The introduction of deuterium (B1214612) into aromatic amines can be achieved through various methods, primarily involving hydrogen-deuterium (H/D) exchange reactions. These reactions are often catalyzed by acids or transition metals.

Acid-catalyzed H/D exchange is a common method for deuterating aromatic compounds. mdpi.com Strong deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD) or deuterated sulfuric acid (D2SO4), can serve as both the catalyst and the deuterium source. mdpi.comnih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterium is incorporated at the most electron-rich positions of the aromatic ring. nih.gov For aromatic amines, the basicity of the amine and the presence of electron-donating or electron-withdrawing substituents on the ring influence the efficiency and regioselectivity of the deuteration. nih.govresearchgate.net

Transition-metal-catalyzed H/D exchange offers another powerful strategy, often providing high selectivity. rsc.org Catalysts based on palladium, platinum, or manganese can facilitate the deuteration of aromatic C-H bonds using D2O as an inexpensive deuterium source. mdpi.comchemistryviews.orgacs.org These methods can sometimes overcome the limitations of acid-catalyzed reactions and allow for deuteration at specific positions, such as those ortho to a directing group. chemistryviews.orgacs.org

While specific proprietary methods for the commercial synthesis of 3,3'-Dichlorobenzidine-d6 are not extensively published, the general synthesis of 3,3'-dichlorobenzidine (B165656) provides a basis for understanding its deuterated counterpart's production. The non-deuterated compound is typically synthesized from 2,2'-dichlorohydrazobenzene through a benzidine (B372746) rearrangement, which is catalyzed by a mineral acid like hydrochloric or sulfuric acid. google.comgoogle.com

To produce the d6 variant, a plausible route would involve performing the benzidine rearrangement of a deuterated precursor. Alternatively, direct H/D exchange on pre-formed 3,3'-dichlorobenzidine could be employed, likely using a strong deuterated acid or a metal catalyst under optimized conditions to ensure exchange at the desired six positions on the aromatic rings.

Achieving high isotopic purity is paramount for a reliable internal standard. Control over the extent of deuterium incorporation is managed by carefully selecting the reaction conditions, such as the choice of catalyst, deuterium source, temperature, and reaction time. rsc.orgthieme-connect.com For instance, in acid-catalyzed exchange, the strength of the acid and the temperature can significantly impact the degree of deuteration. nih.gov In metal-catalyzed reactions, the ligand on the metal and the solvent system can be tuned to optimize deuterium incorporation. thieme-connect.com

The isotopic purity, often expressed as atom percent deuterium (atom % D), is a critical parameter. For this compound intended for use as an internal standard, this value is typically required to be very high, often ≥98 atom % D. sigmaaldrich.comsigmaaldrich.com This ensures a distinct mass difference from the unlabeled analyte and minimizes interference in mass spectrometric analysis.

Specific Synthetic Approaches for this compound

Spectroscopic and Chromatographic Confirmation of this compound Structure and Purity

A combination of advanced analytical techniques is essential to confirm the correct structure and assess the chemical and isotopic purity of the synthesized this compound. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation of deuterium and determining its location within the molecule. rsc.orggoogle.com In ¹H NMR spectroscopy, the substitution of hydrogen with deuterium results in the disappearance or significant reduction of the corresponding proton signal. google.com By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analog, the positions of deuteration can be unequivocally confirmed. google.comchemicalbook.com

Deuterium NMR (²H NMR) can also be employed. sigmaaldrich.com It provides direct observation of the deuterium signals, offering a clean spectrum without interference from proton signals. sigmaaldrich.com This technique can be used to verify the structure and determine the isotopic enrichment at different sites within the molecule. sigmaaldrich.comnih.gov

Table 1: NMR Spectroscopy for Structural Confirmation

| Technique | Application for this compound | Expected Observation |

|---|---|---|

| ¹H NMR | Confirm deuteration at the six aromatic ring positions | Disappearance or significant attenuation of the signals corresponding to the aromatic protons at the 2,2',5,5',6, and 6' positions. |

Mass spectrometry (MS) is the primary technique for determining the isotopic purity of a deuterated compound. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly effective as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

For this compound, the incorporation of six deuterium atoms results in a mass increase of six atomic mass units compared to the unlabeled compound. This is referred to as the "M+6" mass shift. sigmaaldrich.comsigmaaldrich.com By analyzing the mass spectrum, the relative abundance of the M+6 ion compared to ions with fewer deuterium atoms (M+5, M+4, etc.) and the unlabeled ion (M) can be determined. This allows for the calculation of the isotopic purity. rsc.orgnih.gov

Table 2: Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂D₆H₄Cl₂N₂ | sigmaaldrich.com |

| Labeled CAS Number | 93951-91-8 | lgcstandards.comisotope.comnih.gov |

| Unlabeled CAS Number | 91-94-1 | lgcstandards.comisotope.com |

| Molecular Weight | 259.16 g/mol | sigmaaldrich.comlgcstandards.comisotope.comnih.gov |

| Accurate Mass | 258.0598 | lgcstandards.comlgcstandards.com |

| Mass Shift | M+6 | sigmaaldrich.comsigmaaldrich.com |

To be suitable as an analytical standard, this compound must not only have high isotopic purity but also high chemical purity. alfa-chemistry.comsigmaaldrich.com This means it must be free from other chemical impurities that could interfere with its use.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess chemical purity. lgcstandards.comsigmaaldrich.com These methods separate the main compound from any impurities present. The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. For analytical standard grade material, a chemical purity of >95% or higher is often required. lgcstandards.com

Table 3: Purity Specifications for Analytical Standard Grade this compound

| Parameter | Specification | Analytical Technique |

|---|---|---|

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) |

Conclusion

Fundamental Principles of Isotope Dilution Analysis

Isotope dilution analysis is predicated on the addition of a known quantity of an isotopically enriched version of the analyte (the "spike") to a sample containing the native analyte. epa.gov The subsequent measurement of the altered isotopic ratio of the element or molecule allows for the precise calculation of the analyte's concentration in the original sample. epa.govepa.gov

Mechanism of Isotopic Equilibration and Exchange

A critical prerequisite for accurate IDMS is the attainment of isotopic equilibration between the added spike and the native analyte in the sample. epa.govepa.govnih.gov This means that the spike and the analyte must be thoroughly mixed and in the same chemical form to ensure that they behave identically during subsequent sample processing and analysis steps. epa.govepa.gov For many applications, this equilibration is achieved through processes like sample digestion or dissolution, which breaks down the sample matrix and allows the spike and analyte to homogenize. epa.govnih.gov Once equilibration is achieved, any subsequent loss of the analyte during extraction, cleanup, or analysis will affect both the labeled and unlabeled forms equally, thus preserving the crucial isotope ratio. epa.govresearchgate.net

In the context of using this compound as an internal standard for the analysis of 3,3'-Dichlorobenzidine (B165656), achieving isotopic equilibration involves ensuring that both the deuterated standard and the native compound are uniformly dispersed within the sample solution before any extraction or derivatization steps. researchgate.net This homogeneity is vital because any incomplete mixing can lead to systematic errors in the final measurement. researchgate.net

Advantages of Using Stable Isotope-Labeled Internal Standards in Overcoming Matrix Effects and Variable Recoveries

The use of stable isotope-labeled internal standards, like this compound, offers significant advantages in analytical chemistry, particularly in overcoming common challenges such as matrix effects and inconsistent analyte recovery. musechem.comcrimsonpublishers.comnih.gov

Overcoming Matrix Effects: Matrix effects are a common problem in mass spectrometry, where co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netlabmate-online.com Because a stable isotope-labeled internal standard is chemically and physically almost identical to the analyte, it experiences the same matrix effects. musechem.comresearchgate.net By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate and reliable results. crimsonpublishers.comscioninstruments.com

Compensating for Variable Recoveries: During sample preparation, which can involve multiple steps like extraction, concentration, and derivatization, it is common for some of the analyte to be lost. researchgate.netrsc.org A stable isotope-labeled internal standard, added at the beginning of the process, will be lost at the same rate as the native analyte. epa.govresearchgate.net Therefore, the ratio of the two remains constant, allowing for accurate quantification even with incomplete recovery. epa.gov Research on the determination of 3,3'-Dichlorobenzidine in wastewater has demonstrated that using its deuterated analog, this compound, as a surrogate resulted in recoveries greater than 90%. researchgate.net

Quantitative Theoretical Models for IDMS Calculations Using this compound

The quantitative power of IDMS lies in the mathematical relationships that govern the change in isotopic ratios upon spiking. These models allow for the calculation of the unknown analyte concentration based on the measured isotope ratios and the known amount of the added spike.

Relative Response Factor Determination

In many chromatographic analyses, the detector response may not be identical for the analyte and its isotopically labeled internal standard on an equimolar basis. imreblank.ch The relative response factor (RRF) is a crucial parameter that corrects for this difference in detector sensitivity. chromatographytoday.comsepscience.com It is defined as the ratio of the response of the analyte to the response of the internal standard. chromatographytoday.com

The RRF is typically determined by analyzing a standard solution containing known concentrations of both the native analyte (3,3'-Dichlorobenzidine) and the labeled internal standard (this compound). The calculation is as follows:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Where:

Areaanalyte is the peak area of the native analyte.

Concentrationanalyte is the concentration of the native analyte.

AreaIS is the peak area of the internal standard (this compound).

ConcentrationIS is the concentration of the internal standard.

Once the RRF is established, it can be used to calculate the concentration of the analyte in unknown samples. chromatographytoday.com

Calibration Curve Construction in Isotope Dilution Methods

A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the analytical signal. nih.gov In isotope dilution methods, the calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the ratio of the analyte concentration to the internal standard concentration. canada.carsc.org

To construct a calibration curve for the analysis of 3,3'-Dichlorobenzidine using this compound, a series of calibration standards are prepared. Each standard contains a constant, known concentration of the internal standard (this compound) and varying, known concentrations of the native analyte (3,3'-Dichlorobenzidine). imreblank.ch

The data is then plotted with the analyte/internal standard peak area ratio on the y-axis and the analyte/internal standard concentration ratio on the x-axis. A linear regression is typically applied to the data points to generate a calibration curve with a specific slope, intercept, and correlation coefficient. rsc.orgnih.gov The concentration of the analyte in an unknown sample can then be determined by measuring its peak area ratio to the internal standard and using the regression equation from the calibration curve. rsc.org It is important to note that while many isotope dilution calibration curves are linear, nonlinearity can occur, and appropriate mathematical models, such as the Padé musechem.commusechem.com approximant, can be used to accurately describe the curve. canada.caresearchgate.net

Advanced Analytical Techniques Employing 3,3 Dichlorobenzidine D6 As an Internal Standard

Sample Preparation Strategies for Diverse Matrices with 3,3'-Dichlorobenzidine-d6 Spiking

The initial and most critical stage in the analysis of trace-level contaminants is sample preparation. The introduction of a known quantity of this compound at the beginning of this process is fundamental for achieving accurate quantification by compensating for any procedural losses. researchgate.netepa.gov

Extraction Methodologies

The primary objective of extraction is to isolate the analyte of interest from the sample matrix. Several techniques are employed, with the choice depending on the nature of the sample (e.g., water, soil, biological tissues).

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like methylene (B1212753) chloride or chloroform. cdc.govyoutube.com For aqueous samples, LLE is a common approach for extracting DCB. The process can be performed using a separatory funnel for discrete samples or a continuous extractor for larger volumes or samples with particulates. epa.govyoutube.com

Solid-Phase Extraction (SPE): SPE has gained prominence as a more efficient and less solvent-intensive alternative to LLE. researchgate.netlabrulez.com In this method, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. For DCB analysis, various sorbents have been utilized. While octadecylsilane (B103800) (ODS, or C18) cartridges are common, some studies have found that polymeric sorbents like Porapak RDX or styrene-divinylbenzene (SDVB) offer optimized extraction for DCB. researchgate.netlabrulez.com After loading the sample (spiked with DCB-d6), interfering substances can be washed away before eluting the target analyte and the internal standard with a small volume of an appropriate solvent, such as acetonitrile (B52724). researchgate.net This technique is applicable to a wide range of compounds, including DCB, from aqueous matrices. epa.gov

Supercritical Fluid Extraction (SFE): While less commonly detailed specifically for DCB-d6 applications in the provided context, SFE is a powerful technique that uses a supercritical fluid, often carbon dioxide, as the extraction solvent. It is recognized as a potential extraction method for solids. epa.gov

| Extraction Method | Principle | Typical Solvents/Sorbents for DCB | Suitability |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. youtube.com | Methylene chloride, Chloroform. cdc.gov | Aqueous samples, including those with particulates. epa.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. researchgate.net | Porapak RDX, Styrene-divinylbenzene (SDVB), C18. researchgate.netlabrulez.com | Industrial wastewater, environmental water samples. researchgate.netlabrulez.com |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid. epa.gov | Supercritical CO2. | Solid samples. epa.gov |

Derivatization Techniques for Enhanced Chromatographic and Spectrometric Performance

Due to the polar nature of the amino groups and the potential for poor chromatographic peak shape, DCB and its deuterated internal standard are often derivatized prior to GC-MS analysis. cdc.gov Derivatization converts the analytes into less polar, more volatile, and more thermally stable compounds, improving their chromatographic behavior and mass spectrometric detection.

Acylation: This is a widely used derivatization technique for aromatic amines. Reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) react with the amino groups of DCB and DCB-d6. researchgate.netnih.gov The resulting acylated derivatives are more volatile and exhibit excellent properties for gas chromatography. Furthermore, the fluorine atoms in the derivatives enhance their detectability in negative ion chemical ionization mass spectrometry. researchgate.netnih.gov For instance, derivatization with PFPA allows for detection limits in the sub-microgram-per-liter range. researchgate.net

Silylation: This technique involves replacing the active hydrogen atoms in the amino groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) can be used to form TBDMS derivatives of DCB. researchgate.net These derivatives have shown good chromatographic properties and allow for sensitive detection by GC-MS with electron ionization. researchgate.net

| Derivatization Technique | Reagent Example | Purpose | Analytical Advantage |

| Acylation | Pentafluoropropionic acid anhydride (PFPA), Heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov | Converts polar amino groups to less polar amides. | Improved volatility and thermal stability for GC; enhanced detection in NCI-MS. researchgate.netnih.gov |

| Silylation | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA). researchgate.net | Replaces active hydrogens with silyl (B83357) groups. | Good chromatographic properties and sensitive detection in EI-MS. researchgate.net |

Matrix-Specific Considerations and Optimization for Spiking Efficiency

The efficiency of spiking with DCB-d6 and the subsequent extraction can be significantly influenced by the sample matrix. epa.govnih.gov Therefore, matrix-specific optimization is crucial for accurate results.

For complex matrices like industrial wastewater, a clean-up step following extraction is often necessary to remove co-extracted interferences that could affect the GC-MS analysis. researchgate.net In SPE, this can be achieved by selectively eluting interfering compounds from the cartridge with a specific solvent mixture (e.g., a 1:1 mixture of acetonitrile and water) before eluting the DCB and DCB-d6. researchgate.net

The recovery of the surrogate standard, DCB-d6, is used to monitor for unusual matrix effects and sample processing errors. epa.gov Consistent recovery of the internal standard across different samples indicates that the extraction and derivatization procedures are robust and that the results for the native analyte are reliable. Studies have reported recoveries of DCB and its d6-surrogate to be greater than 90% at various spiking levels in wastewater, demonstrating the effectiveness of optimized methods. researchgate.netiwaponline.com The concentration of the spiking solution should be carefully chosen, often to be near the mid-point of the calibration curve or about 10 times the quantitation limit, to ensure accurate assessment of recovery. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

GC-MS is the analytical technique of choice for the definitive identification and quantification of DCB, especially when coupled with the use of DCB-d6 as an internal standard. researchgate.netnih.gov The gas chromatograph separates the derivatized analyte from other components in the extract, and the mass spectrometer provides sensitive and selective detection.

Chromatographic Column Selection and Optimization for Benzidine (B372746) Analogs

The separation of benzidine analogs is typically performed on fused-silica capillary columns. The choice of the stationary phase is critical for achieving good resolution and peak shape. Columns coated with a slightly polar silicone material are often used for the analysis of underivatized benzidines, although this can present chromatographic challenges. cdc.gov For derivatized analytes, non-polar or semi-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., SPB-5), are commonly employed. osha.gov The selection of an appropriate column and the optimization of GC conditions (e.g., temperature program, carrier gas flow rate) are essential to ensure baseline separation of the analyte from potential interferences.

| Column Type | Stationary Phase Example | Application Note |

| Slightly Polar | Silicone-based | Analysis of underivatized benzidines (can be challenging). cdc.gov |

| Non-polar/Semi-polar | 5% Phenyl-methylpolysiloxane (e.g., SPB-5) | Analysis of derivatized benzidine analogs. osha.gov |

Electron Ionization (EI) and Chemical Ionization (CI) Modes for 3,3'-Dichlorobenzidine (B165656) and d6-Analog

Mass spectrometry offers different ionization techniques, with Electron Ionization (EI) and Chemical Ionization (CI) being the most common for GC-MS analysis of compounds like DCB.

Electron Ionization (EI): In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a characteristic fragmentation pattern. core.ac.uknih.gov This fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification. t3db.ca For DCB, the molecular ion is observed at m/z 252. core.ac.uknih.gov While EI provides structural information, it can sometimes lead to extensive fragmentation and a weak or absent molecular ion peak.

Chemical Ionization (CI): CI is a "softer" ionization technique that results in less fragmentation and often a more abundant protonated molecule or adduct ion. core.ac.uknih.gov This is particularly useful for confirming the molecular weight of the analyte. In negative ion chemical ionization (NCI) mode, which is highly sensitive for electronegative compounds like the fluorinated derivatives of DCB, the molecular ion is often the base peak. researchgate.netnih.gov For example, in the analysis of PFPA-derivatized DCB, NCI-MS provides significantly lower detection limits compared to EI-MS. researchgate.netiwaponline.com Similarly, for HFBA derivatives, the dominant ion in NCI mass spectra is often (M-HF)⁻. nih.gov Ammonia can be used as a reagent gas in positive chemical ionization, which has been shown to yield low detection limits for underivatized DCB. core.ac.uknih.gov

The use of DCB-d6 as an internal standard is perfectly suited for MS detection. Since it differs from the native DCB only by the presence of six deuterium (B1214612) atoms, its retention time in the GC is virtually identical, but its mass-to-charge ratio is shifted by 6 Da. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification even if absolute recoveries vary between samples.

| Ionization Mode | Principle | Key Feature for DCB Analysis |

| Electron Ionization (EI) | High-energy electron bombardment causing fragmentation. core.ac.uknih.gov | Provides a characteristic fragmentation pattern for structural confirmation. t3db.ca |

| Chemical Ionization (CI) | Softer ionization via reagent gas, less fragmentation. core.ac.uknih.gov | Enhances the molecular ion signal for molecular weight confirmation. core.ac.uknih.gov |

| Negative Chemical Ionization (NCI) | A type of CI highly sensitive for electronegative compounds. researchgate.netnih.gov | Offers very low detection limits for fluorinated DCB derivatives. researchgate.netiwaponline.com |

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Quantification

In quantitative mass spectrometry, Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are powerful techniques that enhance sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise measurements with these methods.

Selected Ion Monitoring (SIM) is a mode of operation for a mass spectrometer where only a limited mass-to-charge ratio (m/z) range is monitored. Instead of scanning the entire mass spectrum, the instrument focuses on a few specific ions of interest. This targeted approach increases the dwell time on the selected ions, leading to a significantly improved signal-to-noise ratio and, consequently, lower detection limits. When using this compound as an internal standard, one of its characteristic ions is monitored alongside the characteristic ion of the native analyte. The ratio of their peak areas is then used for quantification.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that offers even greater selectivity than SIM. In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This two-stage filtering process drastically reduces background noise and chemical interferences. For the analysis of aromatic amines, MRM methods are often developed by selecting the protonated molecule [M+H]+ as the precursor ion and identifying the most abundant and characteristic product ions after collision-induced dissociation. nih.gov The use of this compound as an internal standard in MRM involves monitoring a specific precursor-to-product ion transition for the labeled compound in parallel with the transition for the unlabeled analyte. This approach is widely adopted for the determination of primary aromatic amines in various matrices. nih.gov

The table below illustrates typical MRM transitions that could be used for the quantification of 3,3'-Dichlorobenzidine and its deuterated internal standard.

Table 1: Illustrative MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 3,3'-Dichlorobenzidine | 253.0 | 127.0 |

Data Processing and Quantification Algorithms

The data generated from SIM and MRM experiments require sophisticated processing to accurately quantify the target analytes. The fundamental principle of quantification using an internal standard like this compound is based on the concept of relative response.

The quantification process typically involves the following steps:

Peak Integration: The chromatographic peaks corresponding to the native analyte and the internal standard are integrated to determine their respective areas or heights.

Response Factor Calculation: A response factor (RF) is calculated based on a calibration curve. This is generated by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The RF is determined using the following equation: RF = (Areaanalyte / Areainternal standard) / (Concentrationanalyte / Concentrationinternal standard)

Quantification of Unknown Samples: The concentration of the analyte in an unknown sample is then calculated by measuring the peak areas of the analyte and the internal standard and applying the predetermined response factor.

Modern chromatography data systems automate these calculations. The algorithms within these systems can perform complex data processing, including baseline correction, peak deconvolution, and integration. For multicomponent analysis, these systems can manage multiple calibration curves and calculate the concentrations of numerous analytes simultaneously. Data systems associated with GC/MS/MS instruments allow for searching and identifying compounds based on their mass spectra. regulations.govgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications with this compound

This compound is a suitable internal standard for a variety of LC-MS applications due to its chemical and physical properties. sigmaaldrich.comresearchgate.netlgcstandards.comisotope.comnih.govepa.govnih.gov LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many aromatic amines.

LC Column Chemistry and Mobile Phase Optimization for Polar Analytes

The successful separation of polar analytes like aromatic amines by LC-MS depends heavily on the choice of the stationary phase (LC column) and the mobile phase.

LC Column Chemistry: For the separation of aromatic amines, reversed-phase chromatography is commonly employed. C18 columns are widely used, but for more polar aromatic amines, alternative column chemistries can provide better retention and selectivity. Phenyl-based stationary phases, such as biphenyl (B1667301) and pentafluorophenylpropyl (PFPP) columns, offer different selectivity due to π-π interactions with the aromatic rings of the analytes. nih.govnih.gov Biphenyl columns have been shown to provide good separation for a wide range of primary aromatic amines. nih.gov PFPP columns are also effective, achieving separation of numerous primary aromatic amines in a short time. nih.gov

Mobile Phase Optimization: The mobile phase composition is a critical parameter for optimizing the separation of polar analytes. In reversed-phase LC, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. dergipark.org.trresearchgate.net To improve peak shape and ionization efficiency for basic compounds like aromatic amines, additives are often included in the mobile phase. Formic acid or acetic acid are commonly used to acidify the mobile phase, which protonates the amine groups and leads to better chromatographic performance and enhanced sensitivity in positive ion mode mass spectrometry. oup.com The pH of the mobile phase is a crucial factor affecting the retention of ionizable compounds. dergipark.org.tr Gradient elution, where the proportion of the organic solvent is increased during the chromatographic run, is often necessary to elute a wide range of analytes with different polarities. nih.govoup.com

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analytes from the liquid phase into gas-phase ions. The choice of ionization technique is critical for achieving optimal sensitivity.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionic compounds. ecut.edu.cn It typically produces protonated molecules [M+H]+ in positive ion mode, which is ideal for the analysis of aromatic amines. oup.comecut.edu.cnacs.orgnih.gov ESI is often the preferred ionization method for LC-MS analysis of these compounds due to its high efficiency for polar molecules. oup.comacs.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for a broader range of compound polarities than ESI. acs.orgnih.govresearchgate.net It can be more effective for less polar aromatic amines that may not ionize well with ESI. acs.orgnih.gov In some cases, APCI can provide better sensitivity and be less susceptible to matrix effects compared to ESI for the analysis of primary aromatic amines. nih.gov

The choice between ESI and APCI often depends on the specific analytes and the sample matrix. For a comprehensive analysis of a wide range of aromatic amines, evaluating both ionization techniques may be necessary to determine the optimal conditions. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., FT-ICR MS, Q-TOF) for Elemental Composition and Enhanced Selectivity

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable for the identification of unknown compounds and for enhancing selectivity in complex samples.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): FT-ICR MS offers the highest mass resolution and mass accuracy of all mass spectrometry techniques. nih.govmdpi.comresearchgate.netosti.govwarwick.ac.uk This ultra-high resolution allows for the separation of ions with very similar m/z values (isobars) and provides unambiguous elemental formula assignments for small molecules. nih.govnih.gov The high mass accuracy of FT-ICR MS, often in the sub-ppm range, significantly increases confidence in compound identification. mdpi.comresearchgate.net While traditionally used for direct infusion analysis, advancements have enabled its application in LC-MS based metabolomics. nih.gov

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments are hybrid mass spectrometers that combine a quadrupole mass analyzer with a time-of-flight mass analyzer. They provide high resolution, good mass accuracy, and fast acquisition speeds, making them well-suited for LC-MS applications. researchgate.net Q-TOF systems are widely used for both targeted and non-targeted analysis, allowing for the identification and quantification of a broad range of compounds in complex mixtures.

The use of HRMS in conjunction with an internal standard like this compound allows for highly selective and accurate quantification, even in the presence of significant matrix interference. The ability to determine the elemental composition of product ions in MS/MS experiments further enhances the confidence in analyte identification.

The following table summarizes the key characteristics of the discussed mass spectrometry techniques.

Table 2: Comparison of Mass Spectrometry Techniques

| Technique | Primary Use | Resolution | Mass Accuracy |

|---|---|---|---|

| SIM | Targeted Quantification | Low | Low |

| MRM | Targeted Quantification | Low (Unit Mass) | Low |

| FT-ICR MS | Non-targeted Analysis, Structure Elucidation | Very High | Very High |

Application Domains of 3,3 Dichlorobenzidine D6 in Environmental and Chemical Analytical Research

Environmental Matrix Analysis

The analysis of priority pollutants like DCB in environmental samples is a significant challenge due to the complexity of the matrices and the low concentration of the analytes. isotope.comrestek.com DCB-d6 is a key component in validated methods designed to overcome these challenges. epa.gov

The determination of trace levels of DCB in industrial wastewater and other aqueous samples necessitates sensitive and reliable analytical methods. researchgate.netnih.gov A method involving solid-phase extraction (SPE) followed by chemical derivatization and GC/MS analysis has been developed for this purpose. iwaponline.com In this method, DCB-d6 is used as a surrogate to monitor the efficiency of the entire analytical process. researchgate.netiwaponline.com

One specific study detailed a robust method where a Porapak RDX cartridge was used for SPE instead of a traditional octadecylsilane (B103800) (ODS) cartridge to optimize DCB extraction. iwaponline.com After pre-concentration, DCB was derivatized with pentafluoropropionic acid anhydride (B1165640) and analyzed by GC/MS. researchgate.net The use of DCB-d6 as a surrogate demonstrated excellent method performance, with recoveries for both DCB and DCB-d6 exceeding 90% for samples spiked at concentrations of 0.1, 1, and 10 µg/L. iwaponline.com This high recovery rate validates the efficiency of the extraction and analytical steps. The detection limits for DCB were found to be 0.1 µg/L using electron impact GC/MS and as low as 0.01 µg/L with negative ion chemical ionization GC/MS. researchgate.netiwaponline.com

Liquid chromatography is also employed for the analysis of DCB in wastewater, utilizing UV and electrochemical detectors to achieve low detection limits. nih.gov In such methods, isotope-labeled standards like DCB-d6 are crucial for accurate quantification, especially when dealing with the sub-part-per-billion levels often encountered in environmental monitoring. nih.gov

Table 1: Performance of an Analytical Method for DCB in Wastewater Using DCB-d6 as a Surrogate

| Parameter | Spiking Level (µg/L) | Recovery Rate | Detection Limit (µg/L) | Analytical Technique |

|---|---|---|---|---|

| DCB & DCB-d6 | 10 | >90% | 0.1 | GC/MS (Electron Impact) |

| DCB & DCB-d6 | 1 | >90% | 0.01 | GC/MS (Negative Ion Chemical Ionization) |

| DCB & DCB-d6 | 0.1 | >90% |

Data sourced from Lee et al., 2004. researchgate.netiwaponline.com

DCB is known to bind strongly to soils and sediments due to its hydrophobic nature, making its extraction and quantification challenging. core.ac.ukcdc.gov Isotope dilution methods using DCB-d6 are essential for obtaining accurate measurements in these solid matrices. epa.gov The US EPA Method 8270D, which covers the analysis of semivolatile organic compounds in solid waste, lists 3,3'-Dichlorobenzidine (B165656) as a target analyte, and the use of isotope-labeled standards is a key part of the quality control for such methods. epa.gov

Research has demonstrated the extraction of DCB from sediment samples by equilibrating them with methanol, followed by analysis. core.ac.uk The extraction efficiency can vary significantly depending on the sediment type, ranging from 21% to 95%. core.ac.uk This wide variability underscores the necessity of using an internal standard like DCB-d6 to correct for these differences and ensure accurate quantification of the native compound. In one study, a method validation for analyzing aniline (B41778) and 3,3'-dichlorobenzidine in soil by gas chromatography-mass spectrometry was performed. researchgate.net The results showed a good linear relationship for the target compounds, with detection limits of 0.04 mg/kg and quantification limits of 0.2 mg/kg. researchgate.net The recovery rates for 3,3'-dichlorobenzidine were between 72.6% and 74.3%. researchgate.net

Analyzing semivolatile organic compounds like DCB in complex environmental samples is fraught with challenges, including matrix interferences and analyte degradation during sample preparation and analysis. restek.com The use of an isotopically labeled surrogate, such as 3,3'-Dichlorobenzidine-d6, is a cornerstone of robust method development, particularly in isotope dilution mass spectrometry (IDMS). epa.gov

US EPA Method 1625C explicitly incorporates the use of labeled compounds, including this compound, for the analysis of semivolatile organics in water, soil, and municipal sludges. epa.gov This isotope dilution approach provides a means to correct for variable recovery and matrix effects, as the labeled standard is affected by these interferences in the same way as the native analyte. epa.gov Similarly, EPA Method 553, for the determination of benzidines in water, includes an optional isotope dilution calibration procedure specifically for use when interfering matrix or coeluting compounds are present. epa.gov

The development of solid-phase extraction (SPE) methods for the simultaneous analysis of a wide range of semi-volatile organic compounds also relies on labeled surrogates like this compound to ensure the recovery criteria are met across different compound classes and polarities. labrulez.com These surrogates are added to samples before extraction to monitor the performance of the entire analytical procedure. labrulez.com

Analysis in Soil and Sediment Samples

Research in Biological Systems (Methodological Focus, Non-Human)

In non-human biological research, DCB-d6 is instrumental in developing and validating analytical methods to study the fate and transformation of DCB. Its use ensures the accuracy of quantitative data in complex biological matrices.

Understanding the metabolic fate of DCB is crucial, and in vitro studies provide a controlled environment for this purpose. inchem.org These studies often involve incubating the parent compound with enzyme systems, such as liver S9 fractions or specific peroxidases, to identify metabolites. nih.govnih.gov The development of analytical methods to quantify the parent compound and its transformation products in these assays relies on stable isotope-labeled standards.

For example, studies have used in vitro assays with mouse hepatic S9 fractions to investigate the formation of DNA-binding derivatives of DCB. nih.gov In such experiments, quantifying the minute amounts of metabolites formed requires highly sensitive and accurate methods like LC-MS/MS, where an internal standard like DCB-d6 is essential for reliable quantification. The use of the labeled standard allows researchers to account for matrix suppression or enhancement effects from the complex assay mixture, ensuring that the measured concentrations of metabolites are accurate. nih.gov Research on the peroxidative activation of DCB in Salmonella tester strains also highlights the importance of precise analytical techniques to understand metabolic activation pathways. nih.gov

To understand the behavior of DCB in a living organism, studies are conducted in animal models like rats and mice. nih.govcdc.gov A critical component of this research is the development and validation of analytical methods to measure DCB and its metabolites in various tissues (e.g., liver, bladder) and biological fluids (e.g., urine). cdc.govcdc.gov

The use of a stable isotope-labeled internal standard like DCB-d6 is fundamental for validating these bioanalytical methods. nemc.us For instance, research investigating the kinetics of DCB-DNA adducts in rats and mice after oral administration required precise measurement of the compound in liver, bladder, and intestinal tissues. nih.gov The development of an analytical method to achieve this would typically involve spiking control tissue homogenates with known amounts of DCB and DCB-d6 to establish calibration curves and determine the method's accuracy, precision, and recovery. By using DCB-d6, researchers can confidently quantify the levels of DCB and its adducts, even when they are present at very low concentrations and must be extracted from a complex biological matrix. nih.gov

Table 2: Use of Labeled Standards in Animal Model Analytical Method Validation

| Study Focus | Animal Model | Tissues/Fluids Analyzed | Role of Labeled Standard |

|---|---|---|---|

| DNA Adduct Kinetics | Rats and Mice | Liver, Bladder Epithelium, Intestinal Epithelium | Essential for accurate quantification of DCB and its DNA adducts in complex tissue extracts. nih.gov |

| Toxicokinetics | Rats | Urine, Feces, Bile | Critical for developing methods to track absorption, distribution, and excretion of DCB and its N-acetyl metabolites. cdc.gov |

Quality Assurance and Quality Control Qa/qc in Methodologies Utilizing 3,3 Dichlorobenzidine D6

Method Validation Parameters

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. iosrphr.org For methods utilizing 3,3'-Dichlorobenzidine-d6, this involves a thorough evaluation of several key parameters.

Determination of Linearity, Accuracy, Precision, and Selectivity

Linearity establishes the range over which the analytical response is directly proportional to the concentration of the analyte. iosrphr.orgscielo.br For methods analyzing 3,3'-Dichlorobenzidine (B165656), calibration curves are typically generated by plotting the response factor (the ratio of the analyte signal to the internal standard, this compound, signal) against the concentration of the analyte. gcms.cz A wide calibration range, for instance from 0.01 ppm to 50 ppm, has been demonstrated for semivolatile organic compounds, with linearity assessed by the coefficient of determination (R²) which should ideally be greater than 0.99. gcms.cz

Accuracy refers to the closeness of a measured value to the true value. iosrphr.orgscielo.br It is often assessed by analyzing spiked samples, where a known quantity of the analyte is added to a blank matrix. iosrphr.org For instance, in the analysis of DCB in industrial wastewater, recoveries of both DCB and its surrogate, this compound, were found to be better than 90% at spiking levels of 0.1, 1, and 10 µg/L. researchgate.net In another study, the accuracy for 3,3'-Dichlorobenzidine was reported with recovery rates between 72.6% and 74.3%. researchgate.net

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. iosrphr.org In mass spectrometry-based methods, selectivity is achieved by monitoring specific mass-to-charge (m/z) ratios for both the analyte and the internal standard. For 3,3'-Dichlorobenzidine, characteristic ions at m/z 252, 254, and 126 are often monitored. floridadep.gov The use of this compound as an internal standard further enhances selectivity by distinguishing the target analyte from potential matrix interferences that may have similar retention times but different mass spectra.

Lower Limits of Detection (LOD) and Quantification (LOQ) Assessment

The Lower Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. iosrphr.org The Lower Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. iosrphr.org

Several studies have reported the LOD and LOQ for 3,3'-Dichlorobenzidine using various analytical techniques. One study using Fourier transform ion cyclotron resonance mass spectrometry reported an LOD of 29 pg for DCB using electron ionization and 21 pg using chemical ionization. core.ac.uknih.gov A method involving solid-phase extraction and gas chromatography/mass spectrometry (GC/MS) for industrial wastewater determined the detection limits for DCB to be 0.1 µg/L by electron impact GC/MS and 0.01 µg/L by negative ion chemical ionization GC/MS. researchgate.net Another study reported an LOD of 0.04 mg/kg and an LOQ of 0.2 mg/kg for 3,3'-Dichlorobenzidine in soil. researchgate.net

Table 1: Method Validation Parameters for 3,3'-Dichlorobenzidine Analysis This table is interactive. Users can sort and filter the data.

| Parameter | Method | Matrix | Finding | Reference |

|---|---|---|---|---|

| Linearity | GC/MS-TQ | Standard Solution | R² > 0.99 over a range of 0.01 - 50 ppm for semivolatiles. | gcms.cz |

| Accuracy | SPE-GC/MS | Industrial Wastewater | >90% recovery for DCB and DCB-d6 at 0.1, 1, and 10 µg/L spiking levels. | researchgate.net |

| Accuracy | GC/MS | Soil | Recovery rates of 72.6-74.3% for 3,3'-Dichlorobenzidine. | researchgate.net |

| Precision | HPLC, UV Detection | Air | Pooled overall precision (Ŝr) of 0.07 for 28 samples. | cdc.gov |

| Precision | GC/MS-TQ | Standard Solution | %RSD below 10% for most targeted compounds at the lowest calibration point. | gcms.cz |

| LOD | FT-ICR MS | Neat Sample | 29 pg (electron ionization), 21 pg (chemical ionization). | core.ac.uknih.gov |

| LOD | SPE-GC/MS | Industrial Wastewater | 0.1 µg/L (electron impact), 0.01 µg/L (negative ion chemical ionization). | researchgate.net |

| LOD | GC/MS | Soil | 0.04 mg/kg. | researchgate.net |

| LOQ | GC/MS | Soil | 0.2 mg/kg. | researchgate.net |

Calibration and Internal Standard Performance

The use of this compound as an internal standard is a cornerstone of quantitative analysis for DCB, particularly in isotope dilution mass spectrometry. epa.gov Its performance directly impacts the accuracy of the results.

Assessment of Isotopic Purity and Potential Isotopic Interferences

The isotopic purity of this compound is a critical factor. Commercially available standards typically have a high isotopic purity, often ≥98 atom % D. sigmaaldrich.comsigmaaldrich.com This high level of deuteration minimizes the contribution of the internal standard to the signal of the native analyte. However, it is essential to verify the isotopic purity and to check for any potential isotopic interferences , where ions from the deuterated standard could contribute to the signal of the non-deuterated analyte, or vice versa. This is typically done by analyzing the neat internal standard solution to ensure that the signal at the m/z of the native analyte is negligible.

Performance of this compound as a Surrogate or Recovery Standard

In many environmental analytical methods, isotopically labeled compounds like this compound are used as surrogates . researchgate.netregulations.gov A surrogate is a compound that is chemically similar to the target analyte and is added to the sample in a known amount before any processing. The recovery of the surrogate is then measured to assess the efficiency of the sample preparation and analysis process for each individual sample.

For example, in EPA Method 1625C, this compound is listed as a labeled compound used for isotope dilution GC/MS analysis of semivolatile organic compounds. epa.gov In a study on industrial wastewater, the recovery of the surrogate, DCB-d6, was consistently over 90%, indicating excellent method performance. researchgate.net However, the performance of this compound as a surrogate can be challenging.

Remediation Strategies for Poor Recovery or Instability Issues

Poor recovery of 3,3'-Dichlorobenzidine and its deuterated analog can occur due to the chemical nature of benzidines. These compounds are known to be prone to degradation and can exhibit poor recovery from various sample matrices, particularly tissue samples. epa.gov One study noted that the nature of 3,3'-Dichlorobenzidine often results in poor recoveries of both the compound and its labeled analog from tissue and Ongoing Precision and Recovery (OPR) samples, which can lead to the exclusion of a significant number of analytical results. epa.gov

Instability can also be an issue. Benzidine (B372746) compounds can degrade during storage, especially when mixed with other compounds in working calibration standards. restek.comlabrulez.com

Remediation strategies for these issues include:

Careful Sample Handling and Storage: For instance, NIOSH Method 5509 recommends shipping and storing samples for benzidine analysis at -15 °C. cdc.gov

Optimization of Extraction and Cleanup Procedures: The choice of extraction cartridge and elution solvents can significantly impact recovery. One method for industrial wastewater opted for a Porapak RDX cartridge over a standard octadecylsilane (B103800) (ODS) cartridge to optimize the extraction of DCB. researchgate.net

Use of Protective Agents: Derivatization of the amine groups can improve the stability and chromatographic behavior of benzidines.

Frequent Monitoring of Standard Stability: It is important to monitor the response of active compounds like 3,3'-Dichlorobenzidine in calibration standards and to prepare fresh mixtures when degradation is observed. restek.com

Matrix-Specific Method Validation: Given the potential for matrix effects, it is crucial to validate the method in the specific sample matrix being analyzed. nj.gov

Table 2: Performance and Remediation for this compound This table is interactive. Users can sort and filter the data.

| Aspect | Issue | Remediation Strategy | Reference |

|---|---|---|---|

| Isotopic Purity | Potential for isotopic cross-talk. | Use of high-purity standards (≥98 atom % D) and verification of negligible signal at native m/z. | sigmaaldrich.comsigmaaldrich.com |

| Surrogate Recovery | Poor recovery from complex matrices like tissue. | Method modification (e.g., alternative cleanup steps), or in some cases, exclusion of the analyte from the study. | epa.gov |

| Surrogate Recovery | Good recovery in wastewater analysis. | Optimization of solid-phase extraction (SPE) conditions. | researchgate.net |

| Instability | Degradation in mixed calibration standards. | Frequent preparation of fresh working standards and monitoring of compound response. | restek.comlabrulez.com |

| Instability | Instability during sample storage. | Storage of samples at low temperatures (e.g., -15 °C). | cdc.gov |

Inter-laboratory Studies and Reference Material Development for Benzidine Analogs

The reliability and comparability of analytical data for benzidine and its analogs, such as 3,3'-Dichlorobenzidine (DCB), are paramount for environmental monitoring and regulatory compliance. Achieving this depends heavily on robust Quality Assurance/Quality Control (QA/QC) programs, which are underpinned by inter-laboratory studies and the availability of high-quality certified reference materials (CRMs). This compound (DCB-d6), a deuterated isotopologue of DCB, plays a critical role in these QA/QC processes, serving as an internal standard or surrogate to ensure analytical accuracy.

Inter-laboratory studies, also known as round-robin tests or proficiency testing, are collaborative exercises among multiple laboratories to assess the performance of analytical methods. testex.commdpi.com By analyzing the same, homogeneous sample, participating laboratories can evaluate their accuracy and precision against each other and a reference value. These studies are crucial for validating new analytical methods, ensuring ongoing laboratory competency, and identifying potential systematic errors in analytical procedures. testex.com For benzidine compounds, which can be challenging to analyze, these studies are particularly important. For instance, The NELAC Institute (TNI) in the United States, which accredits environmental laboratories, has previously included benzidine and 3,3'-dichlorobenzidine in its proficiency testing programs for non-potable water. crccare.com However, reports have noted consideration for their deletion due to poor quality results, which may stem from the use of unsuitable methodologies by some laboratories, underscoring the need for rigorous method validation and participation in such studies. crccare.com

The development and use of CRMs are fundamental to the success of inter-laboratory studies and routine analysis. accustandard.comaccustandard.com this compound is synthesized as a high-purity reference material for use in isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification. lgcstandards.comisotope.com Commercial suppliers provide DCB-d6 as a neat material or in solution, often produced under internationally recognized standards like ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. lgcstandards.com This certification ensures the material's traceability, purity, and stability, making it a reliable standard for calibrating instruments and validating methods.

In practice, DCB-d6 is added to a sample at the beginning of the analytical process. Because it is chemically almost identical to the non-labeled target analyte (3,3'-Dichlorobenzidine), it behaves similarly during extraction, cleanup, and derivatization steps. Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, correcting for method variability.

Research findings demonstrate the effectiveness of using DCB-d6 as a surrogate in analytical methods. A study on the determination of DCB in industrial wastewater using solid-phase extraction followed by gas chromatography/mass spectrometry (GC/MS) reported high recovery rates for both DCB and its deuterated surrogate, DCB-d6. researchgate.net These high recoveries across various concentrations confirm the robustness of the analytical method and the suitability of DCB-d6 for tracking analyte recovery. researchgate.net

The data below illustrates typical recovery results when using DCB-d6 as a surrogate standard in the analysis of its non-labeled counterpart.

Table 1: Recovery of 3,3'-Dichlorobenzidine (DCB) and its Deuterated Surrogate (DCB-d6) in Spiked Wastewater Samples

| Spiking Level (µg/L) | Analyte | Recovery (%) | Analytical Method |

| 10 | DCB | >90% | GC/MS |

| 10 | DCB-d6 | >90% | GC/MS |

| 1 | DCB | >90% | GC/MS |

| 1 | DCB-d6 | >90% | GC/MS |

| 0.1 | DCB | >90% | GC/MS |

| 0.1 | DCB-d6 | >90% | GC/MS |

Data sourced from a study on determining trace 3,3'-dichlorobenzidine in industrial wastewater. researchgate.net

Similarly, standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), incorporate deuterated standards like DCB-d6 to ensure data quality. epa.gov The inclusion of these compounds in official methods with defined quality control criteria, such as expected recovery ranges, facilitates the standardization of analyses across different laboratories, making inter-laboratory comparisons more meaningful and reliable. The development of comprehensive analytical databases also relies on such internal standards for the identification and quantification of a wide array of semi-volatile organic compounds. labrulez.com

Future Directions and Emerging Research Avenues for Deuterated Analogs in Chemical Analysis

Integration of 3,3'-Dichlorobenzidine-d6 into Multi-Analyte Quantification Platforms

The simultaneous analysis of multiple compounds from a single sample is a key trend in analytical chemistry for improving efficiency. DCB-d6 is increasingly being incorporated into these multi-analyte platforms. For instance, it is a component of methods designed to detect a wide range of primary aromatic amines (PAAs), which are potential carcinogens that can be released from azo dyes used in textiles, paper products, and food contact materials. hpc-standards.comresearchgate.netsciex.comgcms.cz

Research has led to the development of methods capable of quantifying dozens of PAAs at once. sciex.comfrag-den-staat.desciex.com For example, a liquid chromatography–tandem mass spectrometry (LC-MS/MS) method was developed to analyze 27 different PAAs in food contact materials, achieving low limits of quantification. sciex.comsciex.com Similarly, DCB-d6 is included as a surrogate standard in broad-spectrum environmental testing protocols like the U.S. Environmental Protection Agency (EPA) Method 8270, which targets a diverse list of semivolatile organic compounds in various matrices. epa.govepa.gov The use of DCB-d6 in these comprehensive methods is crucial for ensuring accurate quantification across a suite of regulated compounds. lgcstandards.com

Table 1: Examples of Multi-Analyte Platforms Incorporating 3,3'-Dichlorobenzidine (B165656) or Related Deuterated Standards

| Platform/Method | Analytes | Matrix | Technique | Reference(s) |

|---|---|---|---|---|

| EU Regulated Amines | 26 Aromatic Amines | Textiles | LC-MS/MS | lcms.cz |

| Primary Aromatic Amines | 27 PAAs | Food Contact Materials | LC-MS/MS | sciex.com, sciex.com |

| EPA Method 1625C | Semivolatile Organics | Water | Isotope Dilution GC-MS | epa.gov |

| EPA Method 8270D | Semivolatile Organics | Solid Waste, Soil | GC-MS | epa.gov |

Advancements in Automated and High-Throughput Sample Preparation for Isotope Dilution Analysis

Isotope dilution analysis (IDA) is a powerful quantification technique, and its efficiency is being significantly enhanced through automation. icpms.cz Traditional sample preparation can be labor-intensive, but modern advancements are streamlining this process. Automated on-line IDA systems, which introduce the isotopic spike solution (like DCB-d6) into the sample stream just before analysis, eliminate many manual steps and reduce analysis time. icpms.cznih.gov

Techniques such as automated solid-phase extraction (SPE) and automated liquid-liquid extraction are being employed to prepare samples for analysis of benzidine (B372746) compounds. researchgate.netlabrulez.com These automated systems improve reproducibility and allow for unattended processing of large numbers of samples. This move towards high-throughput analysis is essential for laboratories that handle extensive sample loads for environmental monitoring or food safety testing, where rapid turnaround is critical. lcms.cznih.govcoresta.org

Novel Mass Spectrometry Approaches for Enhanced Sensitivity and Specificity

The detection of trace amounts of contaminants requires highly sensitive and specific analytical techniques. Mass spectrometry (MS) is at the forefront of these capabilities, with several novel approaches enhancing the analysis of compounds like 3,3'-Dichlorobenzidine. americanpharmaceuticalreview.com

High-resolution mass spectrometry (HRMS) techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap MS, provide highly accurate mass measurements. core.ac.uknih.govnih.gov This capability allows for the determination of a compound's elemental composition, which greatly increases confidence in its identification, even in complex samples, sometimes without the need for chromatographic separation. core.ac.uknih.gov

Tandem mass spectrometry (MS/MS) is another key approach that provides exceptional specificity. nih.gov By monitoring a specific fragmentation pattern for the analyte and its deuterated standard, MS/MS methods can effectively filter out background noise and interferences. pmiscience.com Combining MS/MS with sensitive ionization techniques, such as negative ion chemical ionization (NICI), can push detection limits to extremely low levels, with one study reporting a detection limit of 0.01 µg/L for DCB in wastewater. researchgate.net Modern triple quadrupole mass spectrometers further enhance this, achieving sub-nanogram per milliliter detection limits for a wide range of PAAs. sciex.comsciex.com

Table 2: Advanced Mass Spectrometry Techniques for Aromatic Amine Analysis

| Technique | Advantage | Application Example | Reference(s) |

|---|---|---|---|

| GC-MS/MS (NICI) | High sensitivity and selectivity | Analysis of aromatic amines in cigarette smoke | pmiscience.com |

| FT-ICR MS | High-resolution, elemental composition determination | Analysis of DCB and its degradation products | nih.gov, core.ac.uk |

| HPLC-Q-Orbitrap-HRMS | High-throughput, high-resolution analysis | Simultaneous determination of 18 HAAs in meat | nih.gov |

Role of Deuterated Standards in Developing International Analytical Standards and Reference Methods

Deuterated internal standards like DCB-d6 are fundamental to the development and validation of robust, internationally recognized analytical methods. lgcstandards.com The accuracy and reliability afforded by isotope dilution are essential for establishing methods that can be used for regulatory enforcement and certification.

DCB-d6 is available as a certified reference material (CRM), often produced under stringent quality guidelines such as ISO 17034. lgcstandards.comlgcstandards.com These CRMs are critical for laboratory accreditation (under standards like ISO/IEC 17025) and for ensuring the comparability and traceability of analytical results between different laboratories worldwide. lgcstandards.com

The inclusion of DCB-d6 in official regulatory methods, such as those published by the U.S. EPA, underscores its importance as a standard. epa.govepa.gov These methods are used globally for environmental monitoring. Similarly, regulations from bodies like the European Union concerning PAAs in consumer goods necessitate the use of highly reliable analytical methods, which often depend on isotope dilution with standards like DCB-d6 for accurate quantification to ensure compliance with specified migration limits. sciex.comgcms.czsciex.com

Q & A

Basic: What are the validated methods for synthesizing 3,3'-Dichlorobenzidine-d6, and how is isotopic purity ensured?

This compound is synthesized via deuterium exchange reactions using catalytic deuteration or acid-catalyzed H/D exchange in deuterated solvents. Isotopic purity (≥98%) is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for deuterium incorporation) and high-resolution mass spectrometry (HRMS) to verify the molecular ion cluster pattern . Microwave-assisted synthesis techniques, though not directly reported for this compound, are relevant for optimizing reaction efficiency in structurally similar chlorinated aromatics .

Advanced: How do metabolic pathways of this compound in rodent models inform its genotoxic risk assessment?

In rodents, 3,3'-Dichlorobenzidine is metabolized via hepatic cytochrome P450 and flavin monooxygenase systems into reactive N-oxygenated intermediates, which bind to DNA and exhibit mutagenicity. Deuterated analogs (e.g., -d6) are used to track metabolic stability and adduct formation in vitro. Advanced studies combine - or -labeling with LC-MS/MS to quantify DNA adducts, revealing dose-dependent genotoxicity . However, interspecies metabolic differences (e.g., human vs. rodent) require cautious extrapolation of these findings .

Basic: What analytical techniques are recommended for characterizing this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. For example, HJ 1210-2021 specifies using this compound as an internal standard to correct matrix effects in soil and sediment analyses. A C18 column with 0.1% formic acid in acetonitrile/water mobile phase achieves baseline separation, while multiple reaction monitoring (MRM) transitions (e.g., m/z 259→223) enhance specificity . Deuterated analogs improve recovery rates (85–110%) in complex samples .

Advanced: How can researchers resolve contradictions between reported toxicity data and analytical detection limits?

Discrepancies often arise from differences in sample preparation (e.g., extraction efficiency), detection sensitivity, or interference from co-eluting isomers. For instance, the ATSDR toxicological profile notes carcinogenicity in animals but lacks conclusive human data , while environmental studies using advanced LC-MS/MS report sub-ppb detection limits but may underestimate bioavailability . Method validation via spike-and-recovery experiments and interlaboratory comparisons is critical. Cross-referencing with orthogonal techniques (e.g., immunoassays) can confirm findings .

Basic: What storage conditions preserve the stability of this compound standards?

The compound must be stored at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition. Long-term stability (>1 year) is achieved in acetonitrile solutions (10 µg/mL) with 0.01% ascorbic acid to inhibit oxidation. Regular purity checks via UV-Vis spectroscopy (λmax = 280 nm) and LC-MS are recommended .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) of deuterated benzidines?

SAR studies require comparative analysis of deuterated vs. non-deuterated analogs. For example:

- Kinetic isotope effects (KIE): Measure ratios in metabolic reactions using LC-HRMS.

- Computational modeling: Density functional theory (DFT) predicts bond dissociation energies and reactive intermediate stability.

- In vitro assays: Use Ames tests with deuterated compounds to assess mutagenicity reduction via isotopic substitution .

Basic: How is this compound used as an internal standard in regulatory environmental analyses?

In methods like HJ 1210-2021, the deuterated analog compensates for ion suppression/enhancement during LC-MS/MS. A fixed concentration (e.g., 50 µg/L) is spiked into samples pre-extraction. Quantitation relies on the ratio of native-to-deuterated analyte peak areas, normalized to a calibration curve .

Advanced: What are the implications of this compound’s stability under varying pH and temperature conditions?

Degradation studies show the compound is stable at pH 5–7 but undergoes hydrolysis at extremes (pH <2 or >9), forming chlorinated anilines. Elevated temperatures (>40°C) accelerate decomposition, necessitating cold-chain logistics for field sampling. Stability profiles are characterized using accelerated stability testing (e.g., 40°C/75% RH for 6 months) and Arrhenius modeling .

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and N95 respirators is required. Work must occur in a fume hood with HEPA filters to prevent inhalation of particulates. Emergency protocols include immediate rinsing (15 min) for eye/skin contact and medical monitoring for chronic exposure due to suspected carcinogenicity .

Advanced: How can isotopic labeling improve mechanistic studies of 3,3'-Dichlorobenzidine’s environmental fate?

Dual-labeling (e.g., -ring and ) enables tracking of abiotic vs. biotic degradation pathways in soil microcosms. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies chlorinated metabolites, while stable isotope probing (SIP) links degradation activity to microbial communities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.